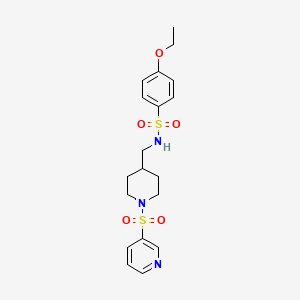

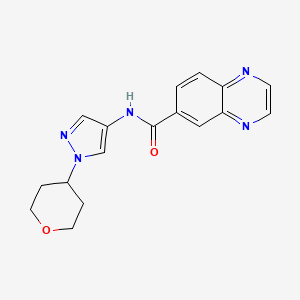

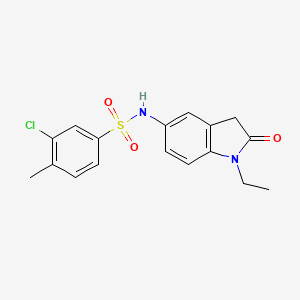

N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a kinase inhibitor that targets the spleen tyrosine kinase (SYK), which is a key enzyme involved in various signaling pathways that are crucial for cell growth, differentiation, and survival.

Aplicaciones Científicas De Investigación

Utilization in Biological Systems

Nicotinamide derivatives, including compounds like N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, have been extensively studied for their role in biological systems. Ellinger, Fraenkel, and Abdel Kader (1947) explored the utilization of various nicotinamide derivatives by mammals, insects, and bacteria, highlighting the biological relevance of these compounds (Ellinger, Fraenkel, & Abdel Kader, 1947).

Antineoplastic Activities

Ross (1967) investigated the synthesis of 6-substituted nicotinamides, including compounds structurally related to N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, and their antineoplastic activities. This study underscores the potential use of such compounds in cancer research (Ross, 1967).

Corrosion Inhibition

Saranya et al. (2020) explored the use of pyran derivatives in corrosion mitigation. Their research on derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, which shares a structural similarity to N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, demonstrated significant inhibition efficiencies, indicating potential applications in materials science (Saranya et al., 2020).

Fungicidal Activity

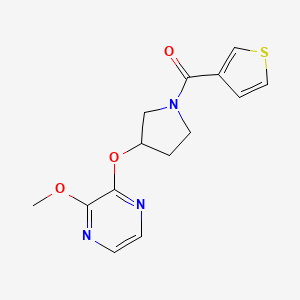

Wu et al. (2022) designed and synthesized N-(thiophen-2-yl) nicotinamide derivatives, demonstrating their fungicidal activities. The structural relationship of these derivatives with N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide suggests similar potential applications in agricultural and environmental sciences (Wu et al., 2022).

Apoptosis Induction

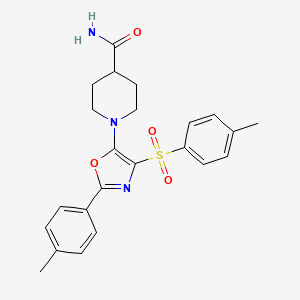

Cai et al. (2003) discovered a series of N-phenyl nicotinamides as potent inducers of apoptosis, which is critical for understanding cellular mechanisms and developing therapeutic strategies. This study highlights the significance of nicotinamide derivatives in biomedical research (Cai et al., 2003).

Redox Chemistry

Paul, Arends, and Hollmann (2014) discussed the use of synthetic nicotinamide cofactor analogues, including those similar to N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, in redox chemistry. Their work emphasizes the role of these compounds in catalyzing redox reactions, relevant in both organic chemistry and biocatalysis (Paul, Arends, & Hollmann, 2014).

Propiedades

IUPAC Name |

6-(oxan-4-ylmethoxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-2-15(3-5-16)21-18(22)14-1-6-17(20-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H,21,22)(H2,19,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOKCAVRNWUEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)

![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)

![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)

![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)